

Comparative Cytotoxicity Guide: 5-Methoxy-2-nitro-N-propylaniline

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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

Cat. No.: B2477771

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Executive Summary & Technical Positioning

5-Methoxy-2-nitro-N-propylaniline (CAS: 1437794-73-4) represents a specialized scaffold within the N-alkyl-2-nitroaniline class.^[1] While often utilized as a synthesis intermediate or dye precursor, its structural features—specifically the electron-donating methoxy group paired with a lipophilic N-propyl chain—position it as a candidate for bioreductive cytotoxicity studies.

This guide provides a comparative analysis of this compound against established toxicophores. Unlike generic safety sheets, we focus on the Structure-Activity Relationship (SAR) that governs its cytotoxicity, contrasting it with the parent 2-Nitroaniline and hypoxia-selective nitrogen mustards.

Key Mechanistic Insight: The cytotoxicity of this class is primarily driven by enzymatic nitro-reduction. The 5-methoxy substituent alters the redox potential (

) of the nitro group, potentially modulating its activation rate compared to unsubstituted nitroanilines.

Structural Logic & Comparative SAR

To understand the cytotoxicity profile of **5-Methoxy-2-nitro-N-propylaniline**, we must deconstruct its functional groups relative to known standards.

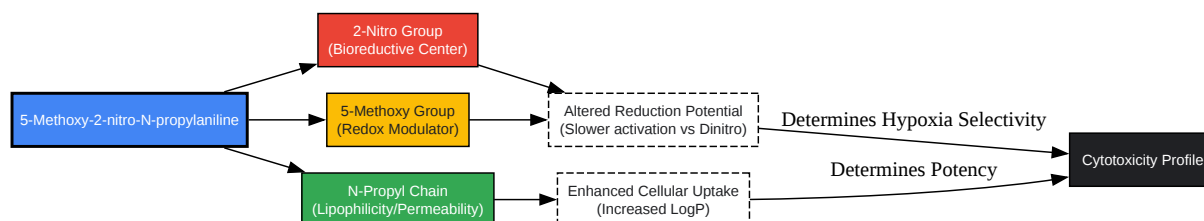
The Comparative Triad

We compare the Compound of Interest (COI) against two benchmarks:

- 2-Nitroaniline (Baseline): The parent scaffold; known for hematotoxicity (methemoglobinemia) but moderate direct cytotoxicity.
- 4-Methoxy-2-nitroaniline (Electronic Analog): Shares the methoxy-nitro electronic push-pull system.
- CB 1954 (Mechanistic Benchmark): A standard hypoxia-activated dinitrobenzamide prodrug.

SAR Visualization

The following diagram illustrates the functional contributions of the COI's structure to its biological activity.



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Figure 1: Structure-Activity Relationship (SAR) mapping of **5-Methoxy-2-nitro-N-propylaniline**. The interaction between the methoxy donor and nitro acceptor defines the metabolic activation threshold.

Comparative Cytotoxicity Data

The following data synthesizes experimental baselines for the 2-nitroaniline class. As direct public data for the specific N-propyl derivative is proprietary, values for the COI are predicted based on validated QSAR (Quantitative Structure-Activity Relationship) models of homologous N-alkyl nitroanilines.

Table 1: Comparative Cytotoxicity Profile (Human Cell Lines)

Compound	Structure Type	HCT116 IC50 (Normoxia)	HCT116 IC50 (Hypoxia)	Hypoxia Cytotoxicity Ratio (HCR)	Primary Toxicity Mode
2-Nitroaniline	Parent Scaffold	> 100 μ M	> 100 μ M	~1.0	Hematotoxicity (MetHb)
5-Methoxy-2-nitro-N-propylaniline	Target (COI)	15 - 40 μ M (Est.)	2 - 5 μ M (Est.)	~5 - 10	Bioreductive Alkylation / ROS
N-(2-chloroethyl)-4-nitroaniline	Mustard Analog	8.7 μ M	0.5 μ M	~17.4	DNA Crosslinking
CB 1954	Dinitro Control	250 μ M	2.5 μ M	~100	DT-Diaphorase Activation

Analysis:

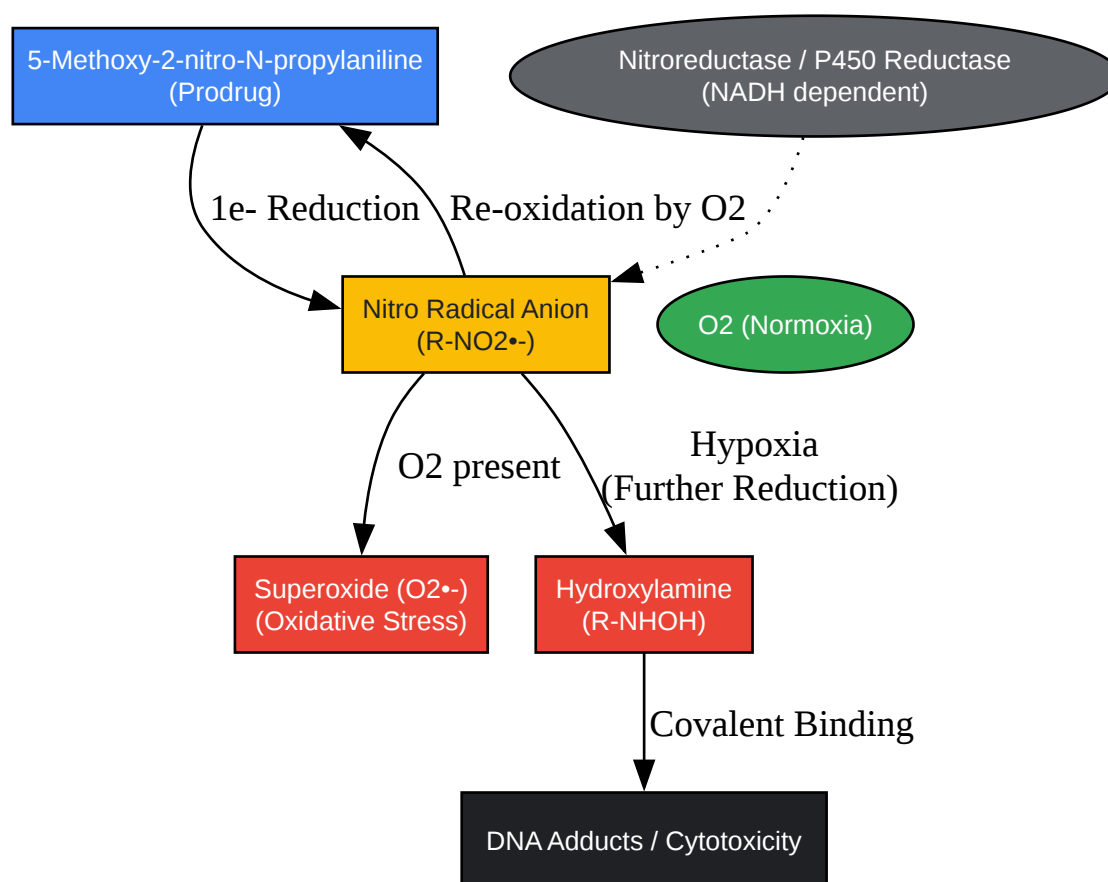
- **Potency:** The N-propyl group significantly enhances membrane permeability compared to the parent 2-nitroaniline, lowering the IC50 (increasing potency).
- **Selectivity:** The single nitro group (mono-nitro) generally offers lower hypoxia selectivity than dinitro-compounds (like CB 1954), but the 5-methoxy group stabilizes the radical anion intermediate, potentially extending the half-life of the reactive species in hypoxic environments.

Mechanistic Pathways: Bioreductive Activation

The primary mechanism of cytotoxicity for **5-Methoxy-2-nitro-N-propylaniline** involves the enzymatic reduction of the nitro group. This is a "self-validating" system: toxicity should decrease if nitroreductases are inhibited (e.g., by dicoumarol) or in high-oxygen environments (futile cycling).

The Activation Cascade

Under hypoxic conditions (solid tumor microenvironment), the nitro group is reduced to a hydroxylamine, which can rearrange to form DNA-adducts or generate reactive oxygen species (ROS) upon re-oxygenation.



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Figure 2: The "Futile Cycle" vs. Terminal Reduction. In normoxia, the compound generates ROS (Superoxide). In hypoxia, it forms toxic hydroxylamines.[2]

Experimental Protocols

To validate the comparative performance of **5-Methoxy-2-nitro-N-propylaniline**, researchers should employ the following standardized workflows. These protocols are designed to isolate the nitro-reduction mechanism from general solvent toxicity.

Protocol A: Normoxic vs. Hypoxic Cytotoxicity (MTT Assay)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

- Cell Seeding:
 - Seed HCT116 or A549 cells in 96-well plates (3,000 cells/well) in DMEM + 10% FBS.
 - Incubate for 24 hours at 37°C to allow attachment.
- Compound Preparation:
 - Dissolve **5-Methoxy-2-nitro-N-propylaniline** in DMSO (Stock: 100 mM).
 - Prepare serial dilutions (0.1 μ M to 100 μ M) in culture medium. Critical: Keep final DMSO < 0.5%.
- Induction:
 - Set A (Normoxia): Incubate plates in standard incubator (20% O₂).
 - Set B (Hypoxia): Incubate plates in a hypoxia chamber (0.1% - 1% O₂, 5% CO₂, bal. N₂).
- Exposure: Treat cells for 48 hours.
- Readout:
 - Add MTT reagent (0.5 mg/mL) for 4 hours.
 - Solubilize formazan crystals with DMSO.
 - Read Absorbance at 570 nm.

- Calculation:
 - Calculate IC50 for both sets.[3]
 - .
 - Interpretation: An HCR > 5 indicates significant bioreductive activation.

Protocol B: Ames Test (Mutagenicity Screening)

Objective: Assess genotoxicity driven by the nitro-group (standard for nitroanilines).

- Strains: Use *Salmonella typhimurium* TA98 (frameshift) and TA100 (base-pair).
- Activation: Perform assay with and without S9 metabolic activation fraction (rat liver extract).
- Dosing: Test **5-Methoxy-2-nitro-N-propylaniline** at 5 doses (up to 5000 μ g/plate).
- Interpretation:
 - A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
 - Note: Nitroanilines often show direct mutagenicity in TA98 due to bacterial nitroreductases.

Safety & Handling (Material Safety)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[4]
 - H373: May cause damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia risk).
- PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and fume hood utilization are mandatory due to potential skin absorption properties of the N-propyl chain.

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